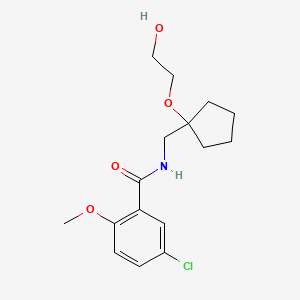

![molecular formula C21H16BrN3OS2 B2593096 N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 392303-14-9](/img/structure/B2593096.png)

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a naphthalene ring, and a sulfanyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazol and naphthalene rings would likely make this compound planar or nearly planar. The bromine atom would add significant weight to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly quite reactive. The naphthalene ring could contribute to the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of thiadiazole and thiazole derivatives, including compounds with structural similarities to N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide, have been synthesized and evaluated for their anticancer activities. These compounds demonstrated significant cytotoxic activities against cervical cancer (Hela), breast carcinoma (MCF-7), and colorectal cancer (HT-29) cell lines. The active compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents (Sedanur Ekrek et al., 2022).

Antimicrobial and Antifungal Effects

Compounds bearing the thiadiazole moiety have been investigated for their antimicrobial and antifungal properties. These studies revealed that certain thiadiazole derivatives exhibit sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential use in treating microbial and fungal infections (I. Sych et al., 2019).

Anti-HIV Activity

Another area of research has been the exploration of thiadiazole derivatives for anti-HIV activity. Naphthalene derivatives, including those structurally related to the compound , have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. One of the derivatives was found to be a potent inhibitor, suggesting a new lead in the development of antiviral agents (Nawar S. Hamad et al., 2010).

Antioxidant Properties

Thiadiazole derivatives have also been evaluated for their antioxidant properties. These compounds have shown potential in scavenging free radicals, indicating their utility in oxidative stress-related conditions. Their antioxidant capabilities further expand their potential therapeutic applications beyond antimicrobial and anticancer activities (M. Faheem, 2018).

Molecular Docking and Computational Studies

Computational studies, including molecular docking, have been employed to understand the interaction of thiadiazole derivatives with biological targets. These studies help in predicting the binding affinity and potential biological activity of these compounds, providing insights into their mechanism of action and guiding the design of more effective derivatives (Elizabeth Eldhose et al., 2020).

Eigenschaften

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3OS2/c22-17-10-8-14(9-11-17)13-27-21-25-24-20(28-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMZAKJGPUVHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl](/img/structure/B2593013.png)

![ethyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593016.png)

![{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2593018.png)

![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-cyclobutylnicotinamide](/img/structure/B2593026.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B2593032.png)

![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)

![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)